7,8-Dimethyl-1H-purin-6(7H)-one
Description
7,8-Dimethyl-1H-purin-6(7H)-one is a methyl-substituted purine derivative with a molecular framework that combines structural rigidity and functional versatility. Purines are fundamental heterocyclic compounds in nucleic acid chemistry, and their substituted derivatives are widely studied for applications in medicinal chemistry, agrochemicals, and material science. The methylation at positions 7 and 8 introduces steric and electronic effects that influence solubility, reactivity, and intermolecular interactions.
Properties
Molecular Formula |
C7H8N4O |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
7,8-dimethyl-1H-purin-6-one |
InChI |
InChI=1S/C7H8N4O/c1-4-10-6-5(11(4)2)7(12)9-3-8-6/h3H,1-2H3,(H,8,9,12) |
InChI Key |
FVRXFPCSOCLHAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C)C(=O)NC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Mechanism of Action
Adenosine Receptor Antagonism:
Molecular Targets and Pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 7,8-Dimethyl-1H-purin-6(7H)-one with key analogs based on structural features, physicochemical properties, synthesis, and bioactivity.
Structural and Substitutional Differences
- 8-Methyl-7H-purin-6-ol (CAS 30467-02-8) :
- 6-Chloro-7-methyl-7H-purin-8(9H)-one (CAS 1226804-17-6) :
- 2-Amino-7-methyl-1H-purin-6(7H)-one (CAS 578-76-7): Features an amino group at position 2 and a methyl group at position 5. The amino group increases hydrogen-bonding capacity, influencing solubility and binding interactions .
Physicochemical Properties
*Predicted values based on analogous purines; †Experimental data unavailable in evidence; ‡Estimated based on substituted xanthine analogs.
Key Research Findings
- Crystal Structure Insights: Analogous compounds like (Z)-1H-purin-6(7H)-ylideneaminooxysulfonic acid (CCDC 882105) exhibit monoclinic crystal systems (space group P21/n), suggesting that 7,8-dimethyl derivatives may adopt similar packing arrangements .
- Spectroscopic Characterization : HRMS and NMR data for methylated purines (e.g., 1-hexyl-3,7-dimethylpurine derivatives) confirm regioselective methylation patterns, critical for structural validation .
- Thermodynamic Stability: Methyl groups at positions 7 and 8 likely increase thermal stability, as seen in 8-methyl-7H-purin-6-ol (mp 288–289°C), which decomposes at higher temperatures than non-methylated analogs .
Biological Activity
7,8-Dimethyl-1H-purin-6(7H)-one is a purine derivative notable for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features two methyl groups at the 7 and 8 positions of the purine ring, contributing to its unique properties among purine analogs. Its structural formula highlights a fused bicyclic structure consisting of a pyrimidine and an imidazole ring, making it a significant building block in the synthesis of various nucleoside analogs and bioactive compounds.
Antiviral Properties
Research indicates that 7,8-Dimethyl-1H-purin-6(7H)-one exhibits potential antiviral activity . Studies have shown that it can inhibit viral replication through mechanisms involving interference with viral enzymes or receptors. For instance, it has been investigated for its effects on RNA viruses, where it appears to disrupt viral RNA synthesis by targeting specific viral polymerases.
Anticancer Effects
In addition to its antiviral properties, this compound has been studied for its anticancer effects . Preliminary findings suggest that it may induce apoptosis in cancer cells and inhibit cell proliferation. The mechanisms underlying these effects are believed to involve the modulation of signaling pathways associated with cell growth and survival.
The biological activity of 7,8-Dimethyl-1H-purin-6(7H)-one is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can lead to either the inhibition or activation of specific biological pathways, which is crucial for its therapeutic potential. Further research is necessary to elucidate the exact molecular mechanisms involved in its action.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 7,8-Dimethyl-1H-purin-6(7H)-one, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride | Amino group substitution at position 2 | 0.99 |
| 2-Amino-1H-purin-6(7H)-one hydrochloride | Amino group at position 2 | 0.94 |
| 1-Methyl-1H-purine-2,6(3H,7H)-dione | Methyl substitution at position 1 | 0.74 |
| N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide | Different substituent at position 2 | 0.82 |
| 2,5,6-Triaminopyrimidin-4(3H)-one | Triamino substitution pattern | 0.83 |
The distinct placement of methyl groups at positions 7 and 8 differentiates it from other compounds that may have varying functional groups or substitutions affecting their biological properties.
Case Study: Antiviral Activity Against RNA Viruses
In a controlled study assessing the antiviral efficacy of 7,8-Dimethyl-1H-purin-6(7H)-one against a specific RNA virus, researchers found that treatment with this compound significantly reduced viral load in infected cell cultures. The study highlighted its potential as a therapeutic agent in combating viral infections.
Case Study: Anticancer Activity in Murine Models
Another investigation focused on the anticancer properties of this compound in murine melanoma models. The results demonstrated that administration of 7,8-Dimethyl-1H-purin-6(7H)-one led to a marked decrease in tumor size compared to control groups. This study provided preliminary evidence supporting its role as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
